The synthesis of Xanthine oxidoreductase-IN-2 typically involves several organic chemistry techniques aimed at modifying existing compounds known to inhibit xanthine oxidoreductase. For instance, recent studies have highlighted various methods for synthesizing derivatives that target specific subpockets within the enzyme's active site. A notable approach includes the use of tetrazole-containing compounds that exhibit high inhibitory potency against xanthine oxidoreductase, with some derivatives achieving low nanomolar IC50 values, indicating strong inhibition potential .
The molecular structure of Xanthine oxidoreductase-IN-2 can be analyzed through crystallography and molecular modeling studies. The compound typically features a scaffold that allows it to fit into the enzyme's active site effectively, often incorporating functional groups that enhance binding affinity.
Xanthine oxidoreductase-IN-2 primarily functions through competitive inhibition of xanthine oxidoreductase. The mechanism involves binding to the enzyme's active site, thereby preventing the conversion of hypoxanthine and xanthine into uric acid.
The mechanism of action for Xanthine oxidoreductase-IN-2 involves its binding to the active site of xanthine oxidoreductase, which inhibits its enzymatic activity. This process results in decreased production of uric acid from purines.
Xanthine oxidoreductase-IN-2 exhibits various physical and chemical properties that influence its behavior as an inhibitor.
Xanthine oxidoreductase-IN-2 has significant scientific uses primarily in pharmacology and medicinal chemistry. Its applications include:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1